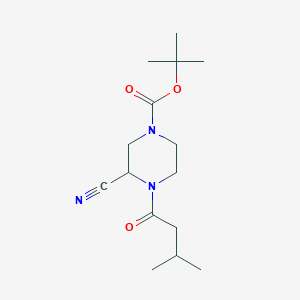

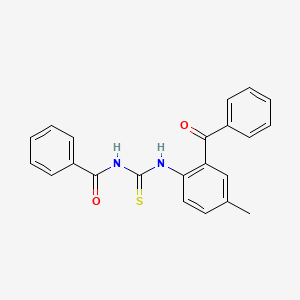

N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various naphthalene sulfonamide derivatives has been explored in the provided studies. For instance, a series of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives were synthesized and characterized using spectral techniques . Another study reported the synthesis of a Schiff base ligand, N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide, through the condensation of naphthalene-2-sulfonylhydrazide with 4-bromo-2-thiophenecarboxaldehyde . These syntheses typically involve multi-step reactions, purification, and characterization by various spectroscopic methods such as NMR, IR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively analyzed using both experimental and computational methods. Density Functional Theory (DFT) calculations were performed to understand the tautomerism of the molecules, as well as to predict NMR chemical shifts, which were then compared with experimental data . Conformational studies were also conducted to determine the energy minima and dipole moments of molecules like N-phenyl-1-naphthylamine and 1-anilinonaphthalene-8-sulfonate (ANS), revealing the influence of solvent medium on their structures .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was not extensively detailed in the provided papers. However, the Schiff base ligand mentioned earlier was prepared via a condensation reaction, which is a common method for synthesizing such compounds . The studies focused more on the characterization and potential applications of the synthesized compounds rather than on their reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized naphthalene sulfonamide derivatives were analyzed using various techniques. Theoretical investigations included frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP), and non-linear optical (NLO) properties . Experimental techniques such as X-ray diffraction (XRD), UV-Vis spectroscopy, and fluorescence sensing were employed to understand the properties of these compounds in detail . For example, a naphthalene-based sulfonamide Schiff base was found to be a fluorescence turn-on probe for the selective detection of Al3+ ions, with its structure confirmed by various spectroscopic methods and X-ray crystallography .

Case Studies

The antibacterial properties of the synthesized compounds were evaluated, with one derivative showing a minimum inhibitory concentration (MIC) value of 1.3 µg/mL against Proteus vulgaris, which was lower than that of standard antibiotics . Another compound was studied for its fluorescence sensing capabilities and intracellular imaging of Al3+ ions, demonstrating potential applications in biological systems . These case studies highlight the practical applications of the synthesized naphthalene sulfonamide derivatives in the fields of microbiology and bioimaging.

Aplicaciones Científicas De Investigación

PET Imaging Agents

One study focused on the synthesis of carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) agents for imaging of human CCR8. These compounds, including derivatives of naphthalene-sulfonamide, were synthesized and tested for their radiochemical yields, synthesis time, and specific activity, showcasing their potential in PET imaging applications (Wang et al., 2008).

Enhancement of Nerve Growth Factor

Another research avenue involves the microwave-assisted synthesis of specific naphthalene-sulfonamide derivatives, such as B-355252, to potentiate nerve growth factor (NGF)-induced neurite outgrowth. This highlights the compound's potential in neurodegenerative disease research, offering insights into nerve regeneration and repair mechanisms (Williams et al., 2010).

Antimicrobial Activity and Molecular Docking

Research on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate, a derivative of sulfonamide, explores its antimicrobial activity against various microorganisms. Molecular docking studies suggest potential inhibitor activity, emphasizing the compound's relevance in developing new antimicrobial agents (Vetrivelan, 2019).

Fluorescence Sensing and Imaging

A study on naphthalene-based sulfonamide chemosensors for the selective detection of Al3+ ions in aqueous systems points to applications in fluorescence sensing and intracellular imaging. Such chemosensors could be crucial for understanding the role of aluminum ions in biological systems and diseases (Mondal et al., 2015).

Enzyme Inhibition Studies

Sulfonamide derivatives of dagenan chloride were studied for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase. These findings could contribute to the development of new anti-inflammatory and anti-diabetic medications, showcasing the therapeutic potential of naphthalene sulfonamide derivatives (Abbasi et al., 2015).

Mecanismo De Acción

Target of Action

The compound contains a thiophene and a naphthalene moiety. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Naphthalene derivatives also have diverse biological activities.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to inflammation, cancer progression, or microbial infection .

Propiedades

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-18(2,15-10-11-22-12-15)13-19-23(20,21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFYMBOMDXYAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)